molecular formula C12H8O4 B1582711 1,4-Naphthalenedicarboxylic acid CAS No. 605-70-9

1,4-Naphthalenedicarboxylic acid

Cat. No.: B1582711
CAS No.: 605-70-9
M. Wt: 216.19 g/mol
InChI Key: ABMFBCRYHDZLRD-UHFFFAOYSA-N
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Description

1,4-Naphthalenedicarboxylic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is widely used in the dye, fluorescent whitening agent, high adhesion coating, and plastic industries .

Biochemical Pathways

It is known that this compound is used in the synthesis of various products in the chemical industry , which suggests that it may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound is known to be insoluble in water , which may impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Naphthalenedicarboxylic acid. For instance, it is known to be stable under dry and room temperature conditions . It is also known to be irritating to the eyes, skin, and respiratory system , suggesting that protective equipment should be used when handling this compound.

Biochemical Analysis

Biochemical Properties

1,4-Naphthalenedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) where it acts as a linker molecule, coordinating with metal ions to form stable structures . These interactions are crucial for the development of advanced materials with specific biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of prostate cancer diagnosis, copper(II) 1,4-naphthalenedicarboxylate has been used to create electrochemical immunosensors for detecting prostate-specific antigen (PSA) . This application highlights the compound’s potential in medical diagnostics and its impact on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming coordination complexes that influence enzyme activity and gene expression . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to form stable complexes with metal ions is a key factor in its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but its long-term effects on cellular function can vary . For instance, in the synthesis of metal-organic frameworks, the stability of the compound is crucial for maintaining the structural integrity of the final product.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . It is important to determine the optimal dosage to avoid toxic or adverse effects, especially in the context of pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, influencing its activity and function within the cell.

Properties

IUPAC Name

naphthalene-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMFBCRYHDZLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060545
Record name 1,4-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-70-9
Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name Naphthalene-1,4-dicarboxylic acid
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Record name 1,4-NAPHTHALENEDICARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

125.6 parts by weight of 4-bromo-1-naphthoic acid with a melting point of 219°-220° and 51 parts by weight of copper-(I) cyanide (67-71% copper) are introduced into 330 parts by weight of dimethylformamide. The mixture is then heated under reflux for 4 hours, whilst stirring, to 150°-160° C., whereby, after some time, the solid materials go into solution, but then the 4-cyano-1-naphthoic acid copper bromide complex is gradually precipitated. After cooling to about 100°, the reaction mixture is diluted with 330 parts by weight of water and stirred for approximately one hour at room temperature, and the precipitate is filtered off by suction and rinsed with about 400 parts by weight of water. The 4-cyanonaphthoic acid/copper bromide complex thus isolated is introduced into 550 parts by weight of 20% sodium hydroxide solution and heated under reflux for 5 hours. The mixture is then adjusted to pH 7.0-7.5 with about 220 parts by weight of concentrated hydrochloric acid, the solution is filtered off by suction from the copper oxide slurry deposited and this slurry is rinsed with about 500 parts by weight of water, in portions. The naphthalene-1,4-dicarboxylic acid is precipitated from the filtrate at pH 2 by the addition of about 100 parts by weight of concentrated hydrochloric acid, and the precipitate is filtered off under suction and is washed with water until free of chloride ions. After drying, 92 parts by weight of a practically colorless naphthalene-1,4-dicarboxylic acid with a melting point of 315°-320° are obtained.
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Synthesis routes and methods II

Procedure details

1.2 g of dimethyl naphthaline-1,4-dicarboxylate and 3 g of guanidine are dissolved in 10 ml of anhydrous isopropanol and the solution is boiled under reflux for 4 h. The solvent is removed in vacuo, the residue is slurried with water and the product is filtered off. 450 mg of naphthaline-1,4-dicarboxylic acid diguanidide are obtained; m.p.: 270° C. (Decomposition); Rf (acetone/water 10:1)=0.14; MS (FAB):299 (M+H)+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Naphthalenedicarboxylic acid?

A1: this compound has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.

Q2: What spectroscopic data is relevant for characterizing 1,4-H2NDC?

A2: Infrared (IR) spectroscopy is commonly employed to identify the characteristic functional groups of 1,4-H2NDC, such as the carboxyl groups (-COOH) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and bonding within the molecule.

Q3: Is 1,4-H2NDC stable under hydrothermal conditions?

A3: Yes, 1,4-H2NDC demonstrates excellent stability under hydrothermal conditions, making it a suitable linker for synthesizing MOFs using solvothermal methods [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q4: How does 1,4-H2NDC interact with metal ions in MOFs?

A6: 1,4-H2NDC acts as a bridging ligand, coordinating to metal ions through its two carboxylate groups (-COO-) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This bridging ability allows for the construction of diverse MOF architectures.

Q5: What kind of structural motifs are observed in MOFs incorporating 1,4-H2NDC?

A7: 1,4-H2NDC facilitates the formation of various structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The specific motif depends on factors like the metal ion, co-ligands, and reaction conditions [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. For instance, it can form 3D frameworks with pcu topology [, , ], diamond-like frameworks [], and even complex self-catenated structures [].

Q6: How does the choice of co-ligand influence the structure of MOFs with 1,4-H2NDC?

A8: The use of different co-ligands alongside 1,4-H2NDC plays a crucial role in directing the self-assembly process and ultimately determines the final MOF architecture. Flexible co-ligands can lead to interpenetration or entanglement in the framework, while rigid co-ligands can result in different pore sizes and shapes [, , ].

Q7: Do MOFs containing 1,4-H2NDC exhibit luminescence?

A9: Yes, several MOFs incorporating 1,4-H2NDC have shown luminescent properties [, , , , , , ]. The luminescence can originate from the ligand itself or from ligand-to-metal charge transfer (LMCT) [].

Q8: Have 1,4-H2NDC-based MOFs been explored for sensing applications?

A10: Yes, the luminescent properties of 1,4-H2NDC-based MOFs make them promising candidates for sensing applications. Research shows their potential in detecting various analytes, including metal ions (Fe3+, Al3+, Hg2+, Cu2+) [, , , , ], anions (MnO4–, Cr2O72–) [], antibiotics (tetracycline, nitrofurantoin) [, ], pesticides (imidacloprid) [], and nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) [, ].

Q9: Do MOFs incorporating 1,4-H2NDC find applications in catalysis?

A11: While not extensively explored, there are examples of 1,4-H2NDC based MOFs being investigated for their catalytic properties. For instance, Co3O4 hierarchical nanosheets derived from a 1,4-H2NDC based Co MOF showed promising activity for photocatalytic CO2 reduction [].

Q10: Are there other notable applications of 1,4-H2NDC in material science?

A12: Yes, 1,4-H2NDC is used in the synthesis of poly(aryl ether ketone)s, a class of high-performance polymers known for their thermal stability and mechanical strength []. These polymers are explored for various applications like coatings, composites, and membranes.

Q11: What is the role of computational chemistry in understanding 1,4-H2NDC-based MOFs?

A13: Computational techniques like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, bonding interactions, and optical properties of these MOFs. For example, TDDFT calculations helped confirm the ligand-to-ligand charge transfer (LLCT) mechanism for fluorescence emission in a series of Cd-based MOFs with 1,4-H2NDC [].

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